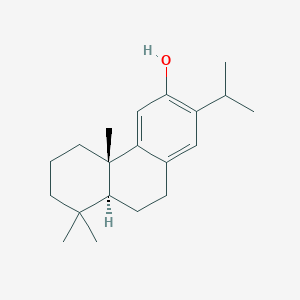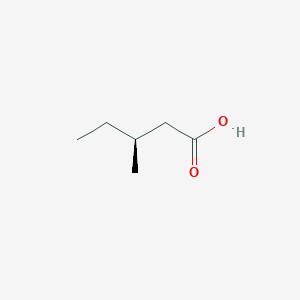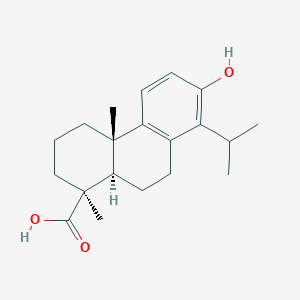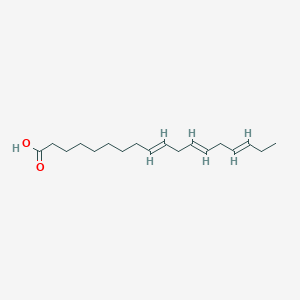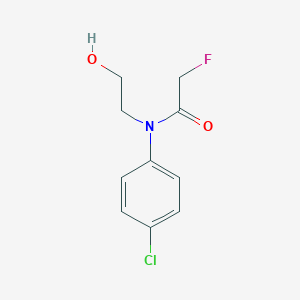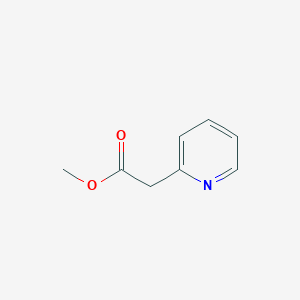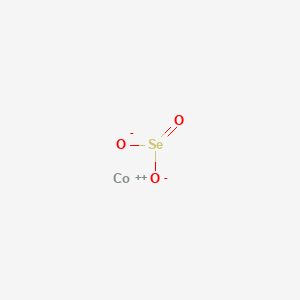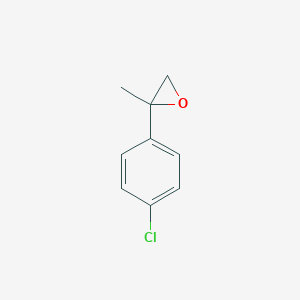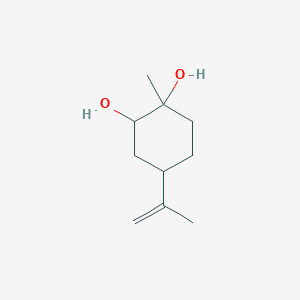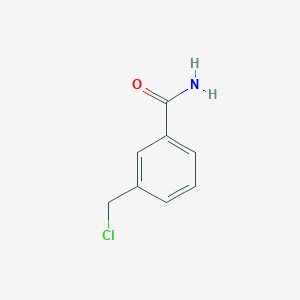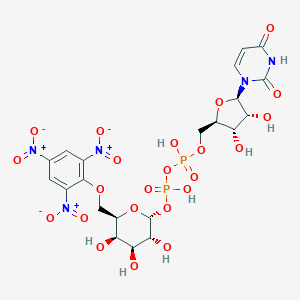
2,4,6-Trinitrophenyl-uridine diphosphate galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenyl-uridine diphosphate galactose (TNP-UDP-Gal) is a chemical compound that is commonly used in scientific research to study the biochemistry and physiology of carbohydrates. It is a derivative of uridine diphosphate galactose (UDP-Gal), which is an important molecule in the production of glycoproteins and glycolipids. TNP-UDP-Gal is a highly reactive compound that can be used to label and detect UDP-Gal binding proteins in biological systems.
Mécanisme D'action
2,4,6-Trinitrophenyl-uridine diphosphate galactose works by binding to UDP-Gal binding proteins in biological systems. This binding can be detected through a variety of techniques, including fluorescence spectroscopy and gel electrophoresis. The binding of 2,4,6-Trinitrophenyl-uridine diphosphate galactose to UDP-Gal binding proteins can provide insights into the structure and function of these proteins, as well as their roles in glycosylation and glycan biosynthesis.
Biochemical and Physiological Effects
2,4,6-Trinitrophenyl-uridine diphosphate galactose has been shown to have a variety of biochemical and physiological effects in biological systems. It can stimulate the production of glycoproteins and glycolipids, which are important molecules in many cellular processes. 2,4,6-Trinitrophenyl-uridine diphosphate galactose can also modulate the activity of enzymes involved in carbohydrate metabolism, which can have downstream effects on cellular processes such as energy production and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4,6-Trinitrophenyl-uridine diphosphate galactose in lab experiments is its high reactivity and specificity for UDP-Gal binding proteins. This allows for precise labeling and detection of these proteins in biological systems. However, 2,4,6-Trinitrophenyl-uridine diphosphate galactose can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2,4,6-Trinitrophenyl-uridine diphosphate galactose. One area of interest is the development of new techniques for detecting and quantifying UDP-Gal binding proteins in biological systems. Another area of interest is the study of the effects of 2,4,6-Trinitrophenyl-uridine diphosphate galactose on cellular processes such as glycosylation and glycan biosynthesis. Finally, there is potential for the development of new drugs or therapies that target UDP-Gal binding proteins, which could have applications in the treatment of diseases such as cancer and diabetes.
Méthodes De Synthèse
2,4,6-Trinitrophenyl-uridine diphosphate galactose can be synthesized through a multi-step process that involves the reaction of uridine diphosphate glucose (UDP-Glc) with trinitrobenzenesulfonic acid (TNBS). The resulting TNP-UDP-Glc can then be converted to 2,4,6-Trinitrophenyl-uridine diphosphate galactose through the action of galactose-1-phosphate uridylyltransferase (GALT).
Applications De Recherche Scientifique
2,4,6-Trinitrophenyl-uridine diphosphate galactose has many applications in scientific research, particularly in the study of carbohydrate biochemistry and physiology. It can be used to label and detect UDP-Gal binding proteins in biological systems, which can provide insights into the mechanisms of glycosylation and glycan biosynthesis. 2,4,6-Trinitrophenyl-uridine diphosphate galactose can also be used to study the regulation of UDP-Gal metabolism and the effects of UDP-Gal on cellular processes.
Propriétés
Numéro CAS |
129726-82-5 |
|---|---|
Nom du produit |
2,4,6-Trinitrophenyl-uridine diphosphate galactose |
Formule moléculaire |
C21H25N5O23P2 |
Poids moléculaire |
777.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2,4,6-trinitrophenoxy)methyl]oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H25N5O23P2/c27-12-1-2-23(21(33)22-12)19-16(31)14(29)11(46-19)6-45-50(40,41)49-51(42,43)48-20-17(32)15(30)13(28)10(47-20)5-44-18-8(25(36)37)3-7(24(34)35)4-9(18)26(38)39/h1-4,10-11,13-17,19-20,28-32H,5-6H2,(H,40,41)(H,42,43)(H,22,27,33)/t10-,11-,13+,14-,15+,16-,17-,19-,20-/m1/s1 |
Clé InChI |
RYCWEITWHHIFQJ-WXBZLVOISA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O |
Synonymes |
2,4,6-trinitrophenyl-UDP-galactose 2,4,6-trinitrophenyl-uridine diphosphate galactose 2,4,6-TUG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



